(S)-3-Fluoroazepane hydrochloride

Catalog No.
S13360459
CAS No.
M.F
C6H13ClFN
M. Wt
153.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Fluoroazepane hydrochloride

Product Name

(S)-3-Fluoroazepane hydrochloride

IUPAC Name

(3S)-3-fluoroazepane;hydrochloride

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

BXZOIGGEBUEIIX-RGMNGODLSA-N

Canonical SMILES

C1CCNCC(C1)F.Cl

Isomeric SMILES

C1CCNC[C@H](C1)F.Cl

(S)-3-Fluoroazepane hydrochloride is a fluorinated heterocyclic compound featuring a seven-membered ring structure that includes nitrogen. The presence of the fluorine atom at the 3-position of the azepane ring enhances its chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry. The hydrochloride salt form is commonly used in pharmaceutical applications due to its improved solubility and stability compared to the free base.

Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the azepane ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts, such as the hydrochloride form, which enhances its stability and solubility in aqueous solutions.
  • Fluorination Reactions: The fluorine atom can be involved in further reactions, such as nucleophilic displacement or elimination reactions under specific conditions.

Research indicates that (S)-3-Fluoroazepane hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. Its structural similarity to certain neurotransmitters allows it to interact with various biological targets, including:

  • Neurotransmitter Receptors: It may modulate the activity of receptors involved in neurological processes, potentially influencing mood and behavior.
  • Antimicrobial Properties: Some studies suggest that fluorinated compounds can possess antimicrobial activity, making (S)-3-Fluoroazepane hydrochloride a candidate for further investigation in this area.

The synthesis of (S)-3-Fluoroazepane hydrochloride typically involves several key steps:

  • Formation of the Azepane Ring: Starting from appropriate precursors, the azepane ring can be formed through cyclization reactions involving amines and carbonyl compounds.
  • Fluorination: The introduction of the fluorine atom at the 3-position can be achieved using selective fluorination techniques, often involving reagents like N-fluorobenzenesulfonimide or other fluorinating agents.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

(S)-3-Fluoroazepane hydrochloride has several applications:

  • Pharmaceutical Development: It is explored for its potential use in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Chemical Research: As a building block in organic synthesis, it serves as an intermediate for synthesizing more complex molecules.
  • Material Science: The unique properties of fluorinated compounds make them useful in developing advanced materials with specific characteristics.

Studies focusing on the interactions of (S)-3-Fluoroazepane hydrochloride with various biological systems are crucial for understanding its pharmacological potential. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well (S)-3-Fluoroazepane hydrochloride binds to specific receptors or enzymes.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized within biological systems and identifying potential metabolites that may also exhibit activity.
  • Toxicity Studies: Assessing the safety profile through toxicity testing in vitro and in vivo.

Several compounds share structural similarities with (S)-3-Fluoroazepane hydrochloride. Here are some notable examples:

Compound NameStructure TypeKey Features
1-Azabicyclo[2.2.2]octaneBicyclic amineLacks fluorine; used in similar applications
1-(3-Fluorophenyl)ethylamineAromatic amineContains fluorine; potential neuroactive effects
4-FluoropiperidinePipedrine derivativeSimilar ring structure; different position of fluorine

Uniqueness of (S)-3-Fluoroazepane Hydrochloride

(S)-3-Fluoroazepane hydrochloride stands out due to its specific seven-membered ring structure combined with a strategically placed fluorine atom. This configuration may enhance its lipophilicity and bioavailability compared to other similar compounds. Additionally, its unique interactions with biological targets could lead to distinct therapeutic profiles that differentiate it from other fluorinated heterocycles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

153.0720553 g/mol

Monoisotopic Mass

153.0720553 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types